molecular formula C10H16N4O B2646834 N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide CAS No. 2230802-45-4

N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2646834
CAS No.: 2230802-45-4
M. Wt: 208.265
InChI Key: UAYOHSISGZBUTK-RKDXNWHRSA-N
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Description

N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide (CAS 2230799-90-1) is a chiral small molecule featuring a pyrrolidine ring linked to a 2-methylpyrazole group. This specific (3S,4R) stereochemistry is critical for defining its three-dimensional shape and its potential for selective binding to biological targets . The incorporation of the pyrrolidine scaffold, a saturated nitrogen heterocycle, is a well-established strategy in medicinal chemistry to explore pharmacophore space and optimize the physicochemical properties of drug candidates. The non-planar, sp3-hybridized nature of the pyrrolidine ring increases three-dimensional coverage and can positively influence parameters such as solubility and the overall pharmacokinetic profile of research compounds . The 2-methylpyrazole moiety is a privileged structure known to participate in key hydrogen bonding interactions within enzyme active sites. This molecular architecture makes the compound a valuable intermediate for pharmaceutical research and discovery, particularly in the synthesis and investigation of novel bioactive molecules. It is supplied as a high-purity chemical for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-3-4-12-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYOHSISGZBUTK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNCC1C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CNC[C@H]1C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the pyrazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Modifications Biological Target (If Reported) Key Features
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide Pyrrolidine 2-Methylpyrazole at C4; acetamide at C3 Not explicitly stated (kinase inhibition inferred) Chiral centers (3S,4R); compact heterocyclic system
(S)-N-((1-(6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)methyl)acetamide (FH3) Pyrrolidine fused to imidazopyridine Chloro-imidazo[4,5-b]pyridine; 1,3-dimethylpyrazole Kinase or receptor (PDB ligand) Extended aromatic system; chloro substituent enhances lipophilicity
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea Pyrrolidine Fluorophenyl, methoxyethyl, and urea-linked pyrimidine-pyrazole TRKA kinase Urea linker for hydrogen bonding; fluorophenyl for membrane permeability
N-(4-(3-propyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Bicyclo[2.2.2]octane Imidazo-pyrrolo-pyrazine; cyclopropanesulfonamide Not reported Rigid bicyclic core; sulfonamide for solubility

Functional Group Analysis

  • Pyrrolidine Core : The target compound shares a pyrrolidine backbone with FH3 () and TRKA inhibitors (). However, FH3 incorporates an imidazopyridine extension, which may confer higher rigidity and target specificity compared to the simpler pyrazole substitution in the target molecule .
  • Pyrazole vs. Pyrimidine Substitutions : The 2-methylpyrazole group in the target compound contrasts with the pyrimidine moiety in the TRKA inhibitor (). Pyrimidines often engage in stronger π-stacking interactions with kinase ATP-binding pockets, suggesting divergent target profiles .
  • Stereochemical Considerations : The (3S,4R) configuration is conserved in both the target compound and the TRKA inhibitor (), underscoring the importance of stereochemistry in modulating binding affinity and selectivity.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than FH3 () due to the absence of a chloro substituent but higher than the TRKA inhibitor (), which includes a polar urea linker.
  • Solubility : The acetamide group in the target compound enhances aqueous solubility compared to cyclopropanesulfonamide derivatives (), which rely on sulfonamide polarity .

Biological Activity

N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 2230799-90-1

Biological Activities

The biological activities of this compound are primarily derived from the pyrazole moiety, which is known for its diverse pharmacological effects. The following sections summarize key findings related to its biological activities:

1. Anti-inflammatory Activity

Research has demonstrated that compounds containing pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain synthesized pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, which is comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial and Antitubercular Properties

Several studies have highlighted the antimicrobial and antitubercular efficacy of pyrazole derivatives. Compounds similar to this compound have been tested against various bacterial strains and Mycobacterium tuberculosis (MTB). For example, certain derivatives showed promising results with over 98% inhibition against MTB at low concentrations .

3. Monoamine Oxidase Inhibition

Some pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially offering therapeutic benefits for mood disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the pyrazole group through cyclization reactions.
  • Acetylation to yield the final product.

Optimized reaction conditions are crucial for achieving high yields and purity during synthesis .

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyCompoundActivityResults
Selvam et al. (2016)1-thiocarbamoyl 3-substituted phenyl-pyrazoleMAO-B InhibitionHigh activity against both MAO-A and MAO-B isoforms .
Burguete et al. (2016)1-acetyl-pyrazole derivativesAntimicrobial>98% inhibition against MTB at 6.25 µg/mL .
Recent SynthesisVarious pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reactions with potassium carbonate (K₂CO₃) in 1,4-dioxane at 95°C yield the product in ~51.8% efficiency, while triethylamine (Et₃N) in acetonitrile at 60°C under inert atmosphere achieves comparable results . Key steps include:
  • Use of chiral pyrrolidine intermediates (e.g., (R)-N-(pyrrolidin-3-yl)acetamide).
  • Optimization of solvent polarity and base strength to stabilize intermediates.
    Table 1 : Reaction Conditions and Yields
ReagentSolventTemperatureYield
K₂CO₃1,4-Dioxane95°C51.8%
Et₃NAcetonitrile60°C68.5%

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Structural integrity is validated using:
  • 1H/13C NMR : To confirm stereochemistry (3S,4R) and pyrrolidine-pyrazole connectivity.
  • LC-MS : For molecular weight verification (e.g., observed [M+H]⁺ = 433.2) and purity assessment .
  • Elemental Analysis : To ensure stoichiometric consistency with the molecular formula (C₁₀H₁₆N₄O).

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

  • Methodological Answer : Yield optimization requires:
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while dioxane improves solubility of aromatic intermediates .
  • Catalyst Selection : Transition metal catalysts (e.g., Pd for cross-couplings) may reduce side reactions in pyrazole-functionalized systems .
  • In-situ Monitoring : Techniques like TLC or HPLC track reaction progress to minimize over-functionalization.

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazole and pyrrolidine moieties often interact with hydrophobic pockets .
  • PASS Program : Predicts antimicrobial or enzyme-inhibitory potential based on structural analogs (e.g., pyrazolo-triazole derivatives with IC₅₀ < 10 µM) .
  • ADMET Modeling : Assess pharmacokinetic properties (e.g., LogP ≈ 1.5) to prioritize candidates for in vitro assays.

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) arise from:
  • Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational exchange in pyrrolidine rings.
  • Impurity Profiling : Compare LC-MS traces with synthetic intermediates to identify byproducts (e.g., diastereomers) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Data Contradiction Analysis

Q. Why do reaction yields vary significantly under similar conditions?

  • Methodological Answer : Variations stem from:
  • Moisture Sensitivity : K₂CO₃-mediated reactions require strict anhydrous conditions to prevent hydrolysis.
  • Substrate Purity : Trace impurities in chiral starting materials (e.g., (R)-pyrrolidin-3-yl acetamide) reduce efficiency .
  • Kinetic vs. Thermodynamic Control : Higher temperatures (95°C) favor thermodynamic products but may degrade heat-sensitive intermediates.

Future Research Directions

Q. What unexplored biological targets are relevant for this compound?

  • Methodological Answer : Prioritize targets via:
  • Kinase Profiling : Screen against kinase panels (e.g., JAK/STAT pathways) due to pyrazole’s ATP-binding mimicry.
  • Neurotransmitter Receptors : Pyrrolidine analogs show affinity for dopamine D₂/D₃ receptors; radioligand binding assays could validate activity .

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